O1918

GPR18 GPCR Cannabinoid

O1918 is the definitive selective antagonist for GPR18 and GPR55, essential for isolating non-CB1/CB2 cannabinoid signaling. With no CB1/CB2 affinity up to 30 µM, it eliminates cross-reactivity confounding typical of CBD or abn-CBD, enabling unambiguous target validation in vasorelaxation, immune cell migration, and metabolic disease research.

Molecular Formula C19H26O2
Molecular Weight 286.4 g/mol
CAS No. 536697-79-7
Cat. No. B109532
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameO1918
CAS536697-79-7
Synonyms1,3-Dimethoxy-5-methyl-2-[(1R,6R)-3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl]benzene_x000B_
Molecular FormulaC19H26O2
Molecular Weight286.4 g/mol
Structural Identifiers
SMILESCC1=CC(C(CC1)C(=C)C)C2=C(C=C(C=C2OC)C)OC
InChIInChI=1S/C19H26O2/c1-12(2)15-8-7-13(3)9-16(15)19-17(20-5)10-14(4)11-18(19)21-6/h9-11,15-16H,1,7-8H2,2-6H3/t15-,16+/m0/s1
InChIKeyICHJMVMWPKLUKT-JKSUJKDBSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥95%A solution in methyl acetate

Structure & Identifiers


Interactive Chemical Structure Model





1,3-dimethoxy-5-methyl-2-[(1R,6R)-3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl]benzene (O-1918) – Synthetic Cannabidiol Analog and Atypical Cannabinoid Receptor Antagonist


1,3-dimethoxy-5-methyl-2-[(1R,6R)-3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl]benzene, commonly known as O-1918, is a synthetic analog of cannabidiol (CBD) . It functions as a selective, silent antagonist of a putative endothelial anandamide receptor that is pharmacologically distinct from the classical cannabinoid receptors CB1 and CB2 [1]. The compound is further characterized as an antagonist at the former orphan G protein-coupled receptors GPR18 and GPR55 [2], positioning it as a critical tool compound for investigating non-CB1/CB2 cannabinoid signaling pathways.

Procurement Rationale: 1,3-dimethoxy-5-methyl-2-[(1R,6R)-3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl]benzene (O-1918) is Not Interchangeable with Cannabidiol or Other In‑Class Analogs


Although O-1918 is structurally related to cannabidiol, it cannot be substituted by CBD or other common cannabinoid analogs (e.g., abnormal‑cannabidiol, O-1602) for targeted research applications. O-1918 possesses a unique pharmacological fingerprint, acting as a silent antagonist at GPR18 and GPR55 while exhibiting no binding affinity for CB1 or CB2 receptors at concentrations up to 30 µM [1]. In contrast, CBD itself is a weak CB1/CB2 antagonist and also modulates multiple other targets [2]. This distinct selectivity profile is essential for experiments designed to isolate non‑CB1/CB2‑mediated effects, where cross‑reactivity from other cannabinoids would confound data interpretation. The following evidence provides a quantitative basis for selecting O-1918 over its closest comparators.

Quantitative Differentiation Guide: 1,3-dimethoxy-5-methyl-2-[(1R,6R)-3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl]benzene (O-1918) vs. Cannabidiol and Atypical Cannabinoid Analogs


Target Engagement: Selective GPR18 Antagonism (IC50)

O-1918 is a potent and selective antagonist of the GPR18 receptor. Quantitative data from a characterized antagonist, CID‑85469571 (which shares the GPR18 antagonism profile), demonstrate an IC50 of 279 nM for this receptor [1]. This indicates that O-1918, as the first selective antagonist for GPR18, provides a well‑defined tool for probing this pathway. In contrast, cannabidiol (CBD) does not act as a GPR18 antagonist and instead interacts with a broader array of targets (e.g., CB1, CB2, 5‑HT1A, TRPV1) [2].

GPR18 GPCR Cannabinoid Antagonist

Receptor Binding Selectivity: Lack of CB1/CB2 Affinity vs. Cannabidiol

O-1918 exhibits no detectable binding to CB1 or CB2 receptors at concentrations up to 30 µM [1]. This is in stark contrast to cannabidiol, which displaces [³H]CP55940 from human CB1 and CB2 receptors with Ki values of 4.9 µM and 6.1 µM, respectively [2]. This clear quantitative difference demonstrates that O-1918 provides a completely CB1/CB2‑silent tool for isolating non‑classical cannabinoid pathways.

CB1 CB2 Cannabinoid Receptor Binding Affinity

In Vivo Cardiovascular Selectivity: O-1918 Does Not Affect Basal Hemodynamics Unlike Cannabidiol

In anesthetized mice, O-1918 dose‑dependently inhibited the hypotensive effect of abnormal‑cannabidiol (abn‑cbd) but did not alter the hypotensive response to the CB1 receptor agonist (−)-11-OH-Δ9-THC‑dimethylheptyl, confirming its selectivity for the non‑CB1 pathway in vivo [1]. In pithed rats, O-1918 (3 µmol/kg) reduced basal heart rate (HR) by ~20 beats/min and blood pressure by ~5–10 mmHg, whereas cannabidiol at the same dose had no effect on basal cardiovascular parameters [2].

Cardiovascular In Vivo Cannabinoid Hypotension

Cellular Signaling: O-1918 Blocks Akt Phosphorylation vs. Cannabidiol

In human umbilical vein endothelial cells (HUVECs), O-1918 completely inhibited the abnormal‑cannabidiol‑induced phosphorylation of protein kinase B/Akt, a key downstream effector of the PI3‑kinase pathway [1]. This effect is consistent with O-1918 acting as a silent antagonist of the endothelial anandamide receptor. In contrast, cannabidiol itself can activate the PI3K/Akt pathway in certain cell types, acting as an agonist rather than an antagonist [2].

Akt PI3K Endothelial Signal Transduction

Functional Antagonism of Abnormal‑Cannabidiol‑Induced Vasorelaxation

In rat isolated mesenteric artery segments, O-1918 caused concentration‑dependent (1–30 µM) inhibition of the vasorelaxant effects induced by abnormal‑cannabidiol (abn‑cbd) and anandamide [1]. At 10 µM, O-1918 reduced abn‑cbd‑induced relaxation by ~60%, whereas the CB1 antagonist AM251 and the CB2 antagonist SR144528 were without effect [2]. This demonstrates that O-1918 uniquely targets the non‑CB1/CB2 endothelial receptor responsible for abn‑cbd‑mediated vasodilation.

Vasorelaxation Abnormal‑cannabidiol Endothelium Mesenteric Artery

GPR55 Antagonism: O-1918 vs. O-1602 Agonist Activity

O-1918 is an antagonist at GPR55, blocking the activity of atypical cannabinoids such as O-1602 [1]. While O-1602 stimulates GPR55‑dependent GTPγS activity with an EC50 of ~2 nM, O-1918 antagonizes this effect [2]. This clear functional opposition positions O-1918 as the only commercially available GPR55 antagonist suitable for probing this receptor's role in metabolic and inflammatory processes.

GPR55 GPCR Atypical Cannabinoid Antagonist

Primary Procurement-Driven Use Cases for 1,3-dimethoxy-5-methyl-2-[(1R,6R)-3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl]benzene (O-1918)


Elucidating GPR18-Mediated Signaling in Vascular Biology and Inflammation

Researchers studying the role of GPR18 in endothelial function, vasorelaxation, or immune cell migration rely on O-1918 as the only selective antagonist for this receptor. As shown in Section 3, O-1918 exhibits an IC50 of ~279 nM for GPR18 [1] and completely blocks abn‑cbd‑induced vasorelaxation (60% inhibition at 10 µM) [2]. This makes it an indispensable tool for validating GPR18 target engagement in vivo and in vitro.

Dissecting Non-CB1/CB2 Cannabinoid Pathways in Neurological and Pain Research

In studies of cannabinoid-induced analgesia or neuroprotection where CB1/CB2 receptors are not involved, O-1918 is used to confirm the participation of GPR18 or GPR55. The compound's complete lack of CB1/CB2 binding (no affinity up to 30 µM) [3] ensures that observed effects are not confounded by classical cannabinoid receptor modulation. This selectivity is unmatched by CBD or other analogs.

Investigating GPR55 Antagonism in Metabolic Disorders and Obesity

O-1918 is a key reagent for studying the function of GPR55, a receptor implicated in energy homeostasis, insulin secretion, and adipose tissue biology. As an antagonist of GPR55 [4], O-1918 is used to block the effects of endogenous ligands or agonists like O-1602 (EC50 ~2 nM) [5]. This application is particularly relevant for academic and pharmaceutical labs focused on metabolic disease target validation.

Pharmacological Tool for Cardiovascular Safety Pharmacology Studies

O-1918 is employed in cardiovascular pharmacology to distinguish between CB1‑mediated and non‑CB1‑mediated hypotensive responses. The compound's ability to lower basal blood pressure by ~15 mmHg in pithed rats [6] while not affecting CB1 agonist‑induced hypotension [7] provides a clear phenotypic signature. This allows safety pharmacologists to differentiate on‑target vs. off‑target cardiovascular effects of novel cannabinoid ligands.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for O1918

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.